2-(Difluoromethyl)-5-iodo-4-hydroxypyridine
Overview
Description
2-(Difluoromethyl)-5-iodo-4-hydroxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and an iodine atom attached to the pyridine ring, along with a hydroxyl group (-OH). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes
Mode of Action
It’s common for such compounds to interact with their targets by binding to specific sites, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell growth, metabolism, and signal transduction . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions.
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-5-iodo-4-hydroxypyridine plays a crucial role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the functionalization of heterocycles, which are core components of many biologically active molecules . The compound’s ability to act as a hydrogen-bond donor enhances its interaction with biomolecules, making it a valuable tool in biochemical research .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase, leads to decreased transcription of growth-related genes like c-myc and c-fos . This modulation of gene expression can have significant implications for cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing its binding affinity to target proteins and enzymes . This interaction can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s ability to modulate gene expression through its interaction with transcription factors further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments . Its degradation over time can lead to variations in its biochemical activity, necessitating careful monitoring during experimental procedures.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects observed in these studies indicate that precise dosage control is essential for achieving desired outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity, affecting its efficacy and safety in experimental applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and targeting in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyridine ring. One common method is the difluoromethylation of a suitable pyridine precursor, followed by iodination. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The iodination step can be carried out using iodine or iodine-containing reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of metal-based catalytic methods for difluoromethylation and iodination can further streamline the production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-iodo-4-hydroxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl derivatives, reduced deiodinated compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Difluoromethyl)-5-iodo-4-hydroxypyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-4-hydroxypyridine: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
5-Iodo-4-hydroxypyridine: Lacks the difluoromethyl group, which may affect its lipophilicity and metabolic stability.
2-(Trifluoromethyl)-5-iodo-4-hydroxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical and biological properties.
Uniqueness
2-(Difluoromethyl)-5-iodo-4-hydroxypyridine is unique due to the presence of both the difluoromethyl group and the iodine atom on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and the ability to participate in halogen bonding interactions . These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethyl)-5-iodo-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)4-1-5(11)3(9)2-10-4/h1-2,6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYPJUYDXGFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)I)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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